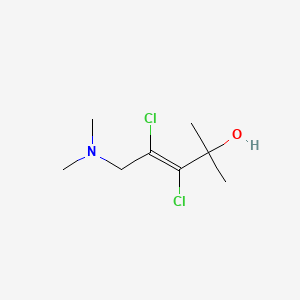![molecular formula C33H47NO9Si B14338203 3-{Tris[2-(2-phenoxyethoxy)ethoxy]silyl}propan-1-amine CAS No. 102117-38-4](/img/structure/B14338203.png)
3-{Tris[2-(2-phenoxyethoxy)ethoxy]silyl}propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{Tris[2-(2-phenoxyethoxy)ethoxy]silyl}propan-1-amine is a silane-based compound known for its unique structure and properties. It is characterized by the presence of a silyl group attached to a propan-1-amine backbone, with three phenoxyethoxy groups extending from the silicon atom. This compound is used in various scientific and industrial applications due to its reactivity and ability to form stable bonds with different substrates.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{Tris[2-(2-phenoxyethoxy)ethoxy]silyl}propan-1-amine typically involves the reaction of 3-aminopropyltriethoxysilane with phenoxyethanol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques like distillation or chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes. The raw materials are fed into the reactor, where they undergo the necessary chemical reactions under controlled temperature and pressure conditions. The product is then separated and purified using industrial-scale distillation or crystallization techniques .
化学反応の分析
Types of Reactions
3-{Tris[2-(2-phenoxyethoxy)ethoxy]silyl}propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The phenoxyethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum and are carried out under inert atmospheres.
Major Products Formed
The major products formed from these reactions include silanol derivatives, various amine derivatives, and substituted silanes, depending on the specific reaction conditions and reagents used .
科学的研究の応用
3-{Tris[2-(2-phenoxyethoxy)ethoxy]silyl}propan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a coupling agent in the synthesis of advanced materials and polymers.
Biology: The compound is employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: It is explored for drug delivery systems due to its ability to form stable bonds with various drug molecules.
作用機序
The mechanism of action of 3-{Tris[2-(2-phenoxyethoxy)ethoxy]silyl}propan-1-amine involves the formation of stable covalent bonds with different substrates. The silyl group reacts with hydroxyl groups on surfaces, forming strong Si-O bonds. This interaction enhances the stability and functionality of the modified surfaces or molecules. The phenoxyethoxy groups provide additional stability and reactivity, making the compound versatile for various applications .
類似化合物との比較
Similar Compounds
3-(Triethoxysilyl)propylamine: Similar in structure but lacks the phenoxyethoxy groups, making it less reactive in certain applications.
3-[tris(2,2,2-trifluoroethoxy)silyl]propan-1-amine: Contains trifluoroethoxy groups instead of phenoxyethoxy, leading to different reactivity and stability profiles.
3-[ethoxy(dimethoxy)silyl]propan-1-amine: Features ethoxy and dimethoxy groups, offering different bonding characteristics.
Uniqueness
3-{Tris[2-(2-phenoxyethoxy)ethoxy]silyl}propan-1-amine is unique due to its combination of phenoxyethoxy groups and silyl functionality. This combination provides enhanced reactivity, stability, and versatility compared to other similar compounds, making it suitable for a wide range of applications in scientific research and industry .
特性
CAS番号 |
102117-38-4 |
|---|---|
分子式 |
C33H47NO9Si |
分子量 |
629.8 g/mol |
IUPAC名 |
3-[tris[2-(2-phenoxyethoxy)ethoxy]silyl]propan-1-amine |
InChI |
InChI=1S/C33H47NO9Si/c34-17-10-30-44(41-27-21-35-18-24-38-31-11-4-1-5-12-31,42-28-22-36-19-25-39-32-13-6-2-7-14-32)43-29-23-37-20-26-40-33-15-8-3-9-16-33/h1-9,11-16H,10,17-30,34H2 |
InChIキー |
MYUCOWPDPWITDC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OCCOCCO[Si](CCCN)(OCCOCCOC2=CC=CC=C2)OCCOCCOC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Trimethyl[(1,2,3-trithiolan-4-yl)methyl]silane](/img/structure/B14338122.png)
![1-[(Diphenylphosphorothioyl)methyl]-1H-1,2,4-triazole](/img/structure/B14338129.png)
![[2-(phenylcarbamoyloxy)-3-piperidin-1-ium-1-ylpropyl] N-(2,6-dimethylphenyl)carbamate;chloride](/img/structure/B14338147.png)

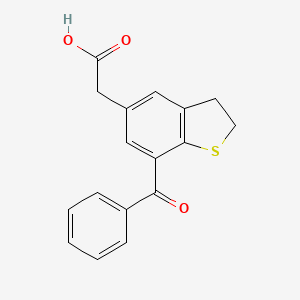

![1-Benzyl-3-[(2-ethoxyphenoxy)methyl]piperidin-3-ol](/img/structure/B14338182.png)
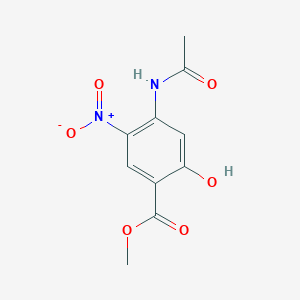
![1-Hydroxy-2-(propan-2-yl)-1,3-diazaspiro[4.5]dec-2-en-4-one](/img/structure/B14338189.png)
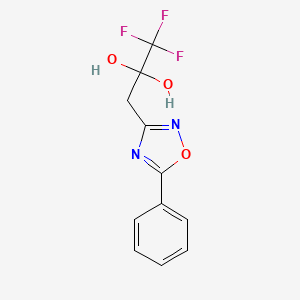
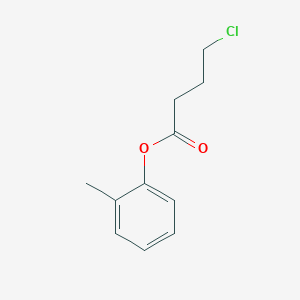
![1H-Pyrrolo[2,3-d]pyrimidin-4-amine, 2,5-dimethyl-N-(3-methylphenyl)-](/img/structure/B14338199.png)
